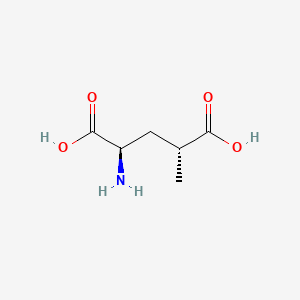
(4R)-4-Methyl-D-glutamic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-4-Methyl-D-glutamic acid is a chiral derivative of glutamic acid, an important amino acid in the human body This compound is characterized by the presence of a methyl group at the fourth carbon position, which distinguishes it from the standard glutamic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4-Methyl-D-glutamic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a 4-methyl-substituted α-keto acid, using a chiral rhodium or ruthenium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.
Industrial Production Methods
Industrial production of this compound may involve biocatalytic processes using engineered enzymes. These enzymes are designed to selectively catalyze the conversion of substrates to the desired chiral product. The use of biocatalysts offers advantages such as mild reaction conditions, high specificity, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-4-Methyl-D-glutamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding keto acids or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) can be used to introduce halogen atoms into the molecule.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield keto acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(4R)-4-Methyl-D-glutamic acid has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules.
Biology: The compound is studied for its role in neurotransmission and as a potential modulator of glutamate receptors.
Medicine: Research is ongoing to explore its therapeutic potential in neurological disorders.
Industry: It is used in the production of pharmaceuticals and as a precursor for various chemical syntheses.
Mecanismo De Acción
The mechanism of action of (4R)-4-Methyl-D-glutamic acid involves its interaction with specific molecular targets, such as glutamate receptors in the nervous system. By binding to these receptors, it can modulate neurotransmission and influence various physiological processes. The exact pathways and molecular targets are subjects of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
Glutamic Acid: The parent compound, lacking the methyl group at the fourth position.
(4S)-4-Methyl-D-glutamic acid: The stereoisomer with the opposite configuration at the fourth carbon.
4-Methyl-L-glutamic acid: The enantiomer of (4R)-4-Methyl-D-glutamic acid.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct biochemical properties. Its ability to selectively interact with certain receptors and enzymes makes it valuable for targeted research and therapeutic applications.
Propiedades
Número CAS |
97550-63-5 |
|---|---|
Fórmula molecular |
C6H11NO4 |
Peso molecular |
161.16 g/mol |
Nombre IUPAC |
(2R,4R)-2-amino-4-methylpentanedioic acid |
InChI |
InChI=1S/C6H11NO4/c1-3(5(8)9)2-4(7)6(10)11/h3-4H,2,7H2,1H3,(H,8,9)(H,10,11)/t3-,4-/m1/s1 |
Clave InChI |
KRKRAOXTGDJWNI-QWWZWVQMSA-N |
SMILES isomérico |
C[C@H](C[C@H](C(=O)O)N)C(=O)O |
SMILES canónico |
CC(CC(C(=O)O)N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



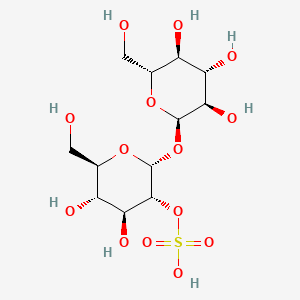
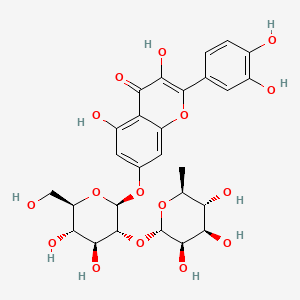
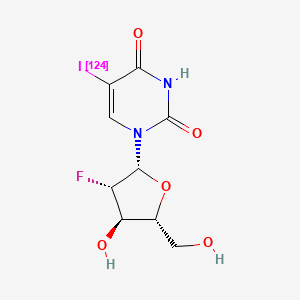
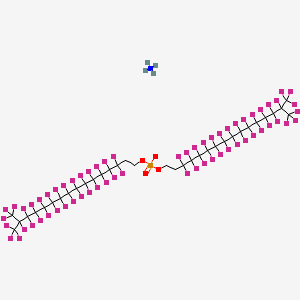
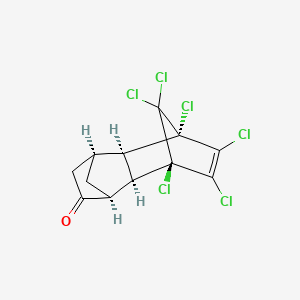
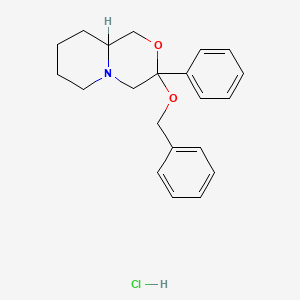
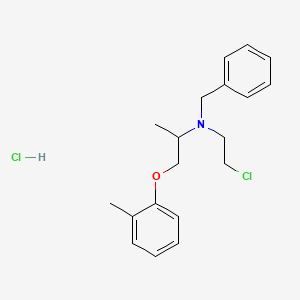
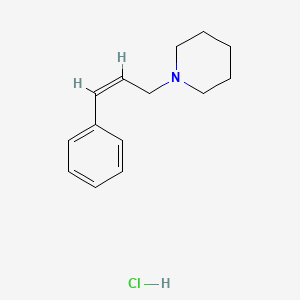

![oxalic acid;1-[3-(4-pyridin-2-ylpiperazin-1-yl)propyl]azepane](/img/structure/B12739609.png)
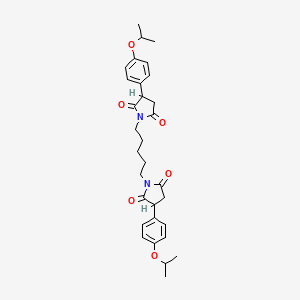
![[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate](/img/structure/B12739616.png)
![9-(2-chlorophenyl)-3-methyl-N-[4-(trifluoromethyl)phenyl]-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12739620.png)
